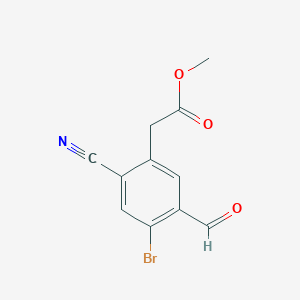
Methyl 4-bromo-2-cyano-5-formylphenylacetate
Descripción general
Descripción
Methyl 4-bromo-2-cyano-5-formylphenylacetate (MBCFPA) is a brominated phenyl acetate compound that has been recently studied for its potential applications in the field of science and technology. MBCFPA has been found to possess unique properties that make it an attractive candidate for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. In drug delivery, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its ability to deliver drugs to specific sites in the body. In materials science, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its potential use in the fabrication of nanomaterials.
Mecanismo De Acción
Methyl 4-bromo-2-cyano-5-formylphenylacetate acts as an inhibitor of enzymes involved in cancer cell growth and proliferation. It binds to the active site of the enzyme and blocks the activity of the enzyme. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 4-bromo-2-cyano-5-formylphenylacetate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells in vitro. It has also been found to reduce inflammation and oxidative stress in cells. Additionally, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been found to reduce the levels of certain hormones, such as testosterone, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments has a number of advantages. It is easy to synthesize and has a high yield. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to using Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable in the presence of light and oxygen, which can affect its efficacy in experiments.
Direcciones Futuras
Methyl 4-bromo-2-cyano-5-formylphenylacetate has a number of potential future directions that can be explored. These include further research into its potential applications in the fields of medicinal chemistry, drug delivery, and materials science. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved treatments for cancer and other diseases. Finally, further research into its stability and solubility could lead to new and improved methods for using Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)10(12)3-8(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLBSOZNRTPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1414279.png)
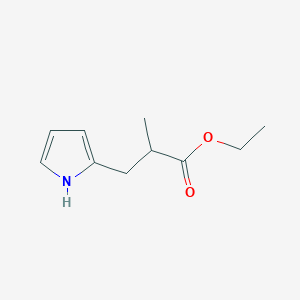
![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)
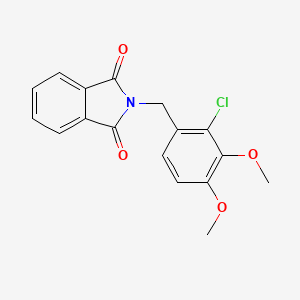
![2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride](/img/structure/B1414286.png)
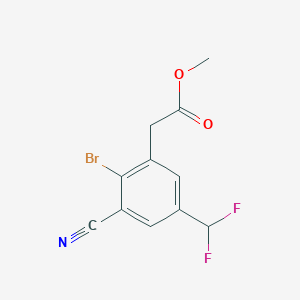

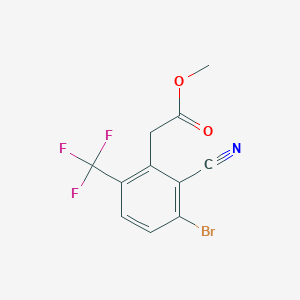

![10,10'-[(Anthracene-9,10-diyl)bisethynylenebis(1,4-phenylene)bisethynylenebis(1,4-phenylene)bisethynylene]-9,9'-(1,4-phenylene)bisethynylenebisanthracene](/img/structure/B1414294.png)


